2-bromo-N-(2,5-dichlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-bromo-N-(2,5-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl2NO/c9-4-8(13)12-7-3-5(10)1-2-6(7)11/h1-3H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGXJQWMLXFCSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)CBr)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-bromo-N-(2,5-dichlorophenyl)acetamide typically involves the bromination of N-(2,5-dichlorophenyl)acetamide. The reaction conditions often include the use of bromine or a bromine source in the presence of a suitable solvent and catalyst. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for higher yields and purity .
Chemical Reactions Analysis
2-Bromo-N-(2,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced, leading to different products depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Scientific Research Applications
2-Bromo-N-(2,5-dichlorophenyl)acetamide is widely used in scientific research, particularly in the following areas:
Proteomics: It is used as a biochemical tool for studying protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications and as a lead compound for drug development.
Biological Studies: Researchers use it to study its effects on various biological systems and pathways.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and reactivity. The exact pathways and molecular targets may vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
2-Bromo-N-(2,5-dichlorophenyl)acetamide can be compared with other similar compounds, such as:
2-Bromo-N-(3,4-dichlorophenyl)acetamide: This compound has a similar structure but with different positions of the chlorine atoms, leading to variations in its chemical and biological properties.
2-Bromo-N-(2,4-dichlorophenyl)acetamide: Another similar compound with different chlorine positions, affecting its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.
Biological Activity
2-Bromo-N-(2,5-dichlorophenyl)acetamide is a chemical compound with the molecular formula C₈H₆BrCl₂NO and a molecular weight of 282.95 g/mol. It features a bromo group and a dichlorophenyl moiety, contributing to its unique chemical properties and potential biological activities. This compound is primarily recognized for its applications in organic synthesis and medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dichloroaniline with bromoacetyl bromide in dichloromethane at elevated temperatures (around 40°C). This method yields the desired product with an approximate yield of 54% .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor:
- Cholinesterase Inhibition : Studies indicate that derivatives of bromoacetamides can act as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission. This activity could be beneficial in treating neurodegenerative diseases like Alzheimer's .
- Lipoxygenase Activity : Some derivatives have also shown activity against lipoxygenase enzymes, which are involved in inflammatory processes .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| 2-Bromo-N-(3,5-dichlorophenyl)acetamide | 57339-11-4 | Similar bromo and dichloro substitutions | Anticancer activity |
| N-(2-bromophenyl)-2-[(2,5-dichlorophenyl)thio]acetamide | Not Available | Contains thioether linkage | Potential enzyme inhibition |
| 2-Bromo-N-(4-bromophenyl)acetamide | Not Available | Alternative halogen substitution on phenyl ring | Anticancer and anti-inflammatory effects |
Research Findings
Recent research highlights the importance of structural modifications in enhancing biological activity:
- Oxadiazole Derivatives : Compounds containing oxadiazole rings exhibit diverse biological activities including anticancer and antibacterial properties. The slight alteration in structure can lead to significant changes in their effectiveness .
- Molecular Docking Studies : These studies have shown that certain derivatives possess excellent binding affinities to target enzymes, indicating their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
